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molecular formula C12H13NO4 B8287419 7,8-dimethoxy-3,4-dihydro-1H-1-benzazepine-2,5-dione

7,8-dimethoxy-3,4-dihydro-1H-1-benzazepine-2,5-dione

Cat. No. B8287419
M. Wt: 235.24 g/mol
InChI Key: HNDLRHWGIOUBGF-UHFFFAOYSA-N
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Patent
US07767664B2

Procedure details

A solution of 2,3-dihydro-7,8-dimethoxy-5-hydroxy-2-oxo-1H-[1]-benzazepine-4-carboxylic acid ethyl ester (0.614 g, 1.9 mmol) and water (1 ml) in dimethylsulfoxide (20 ml) was stirred at 150° C. under argon. Portions of water (1 ml) were added after 1 hour and 3 hours heating. After stirring for a total of 6 hours at 150° C., the mixture was cooled to 20° C., poured into ice cold water (20 ml) and allowed to stand overnight at 4° C. The crystals were filtered off and washed with water and hexanes to give the title compound as yellowish crystals (0.325 g, yield 67.7%), mp 230° C.; 1H-NMR (DMSO-d6, 300 MHz): δ (ppm)=8.42 (s; 1H), 7.5 (s; 1H), 6.43 (s; 1H), 3.96 and 3.92 (s; 6H), 2.90 (m, 2H), 2.8 (m; 2H).
Name
2,3-dihydro-7,8-dimethoxy-5-hydroxy-2-oxo-1H-[1]-benzazepine-4-carboxylic acid ethyl ester
Quantity
0.614 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
67.7%

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[CH2:7][C:8](=[O:22])[NH:9][C:10]2[CH:17]=[C:16]([O:18][CH3:19])[C:15]([O:20][CH3:21])=[CH:14][C:11]=2[C:12]=1[OH:13])=O)C.O>CS(C)=O>[CH3:21][O:20][C:15]1[C:16]([O:18][CH3:19])=[CH:17][C:10]2[NH:9][C:8](=[O:22])[CH2:7][CH2:6][C:12](=[O:13])[C:11]=2[CH:14]=1

Inputs

Step One
Name
2,3-dihydro-7,8-dimethoxy-5-hydroxy-2-oxo-1H-[1]-benzazepine-4-carboxylic acid ethyl ester
Quantity
0.614 g
Type
reactant
Smiles
C(C)OC(=O)C=1CC(NC2=C(C1O)C=C(C(=C2)OC)OC)=O
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
ice
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
After stirring for a total of 6 hours at 150° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 20° C.
WAIT
Type
WAIT
Details
to stand overnight at 4° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with water and hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C(=CC2=C(C(CCC(N2)=O)=O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.325 g
YIELD: PERCENTYIELD 67.7%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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